Product packaging for Dithiobutylamine(Cat. No.:)

Dithiobutylamine

Cat. No.: B15130755
M. Wt: 137.3 g/mol
InChI Key: VGLCUHJZKWYDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiobutylamine (DTBA), chemically known as (2S)-2-amino-1,4-dimercaptobutane, is a dithiol compound synthesized from L-aspartic acid . It is primarily used as a disulfide-reducing agent in biochemical and pharmaceutical applications. Key features include:

  • Structure: A four-carbon chain with two thiol (-SH) groups and a primary amine (-NH2) group.
  • Thiol pKa: Approximately 8.3 and 9.3, which are ~1 unit lower than those of dithiothreitol (DTT), enabling superior reactivity at neutral pH .
  • Reduction Efficiency: Forms a disulfide bond upon oxidation, similar to DTT, but with faster kinetics due to its optimized thiol acidity and steric accessibility .
  • Applications: Used in protein engineering, antibody fragment preparation (e.g., Fab’ generation), and sperm head decondensation in assisted reproductive technologies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NS2 B15130755 Dithiobutylamine

Properties

Molecular Formula

C4H11NS2

Molecular Weight

137.3 g/mol

IUPAC Name

2-aminobutane-1,4-dithiol

InChI

InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2

InChI Key

VGLCUHJZKWYDPC-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(CS)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DTBA with other disulfide-reducing agents:

Parameter DTBA DTT Mercaptoethylamine (MEA) Glutathione (GSH)
Structure Four-carbon chain, 2 thiols, amine Four-carbon chain, 2 thiols, 2 hydroxyls Two-carbon chain, 1 thiol, amine Tripeptide (Glu-Cys-Gly), 1 thiol
Thiol pKa ~8.3, 9.3 ~9.2, 10.1 ~8.3 (thiol) ~8.7 (cysteine thiol)
Reduction Speed ~213× faster than DTT Baseline ~71× slower than DTBA Slower than DTBA
Oxidation Product Stable disulfide Stable six-membered disulfide ring Linear disulfide Disulfide (oxidized glutathione)
Unique Advantages Amino group enables cation-exchange purification/conjugation High stability in acidic conditions Low molecular weight Naturally occurring antioxidant
Antibody Fragment Preparation
  • In the reduction of polyclonal rabbit antibodies to Fab’ fragments, DTBA demonstrated pseudo-first-order kinetics 213 times faster than DTT and 71 times faster than MEA .
  • The lower pKa of DTBA allows efficient disulfide cleavage at physiological pH (7.4), whereas DTT requires alkaline conditions for optimal activity .
Sperm Head Decondensation
  • DTBA and reduced glutathione outperformed DTT in decondensing hypercondensed bovine sperm heads, achieving higher efficiency with reduced cellular toxicity .
Metal Coordination
  • DTBA forms stable complexes with transition metals (e.g., Cu, Zn) due to its dual thiolate donors.

Advantages and Limitations

Advantages of DTBA

Rapid Reduction : Enhanced kinetics make it ideal for time-sensitive applications like protein refolding .

Physiological pH Compatibility : Effective in neutral buffers, unlike DTT, which requires pH >8 for full reactivity .

Conjugation-Friendly : The amine group facilitates covalent modifications (e.g., fluorescent labeling) without additional derivatization .

Limitations

Cost and Availability: DTBA is less commercially widespread than DTT or β-mercaptoethanol (β-ME) .

Stability : While stable in acidic conditions, its long-term storage requires inert atmospheres to prevent oxidation.

Q & A

Q. How can multi-omics approaches elucidate this compound’s off-target effects in metabolic pathways?

  • Methodological Answer : Perform untargeted metabolomics (LC-HRMS) on treated vs. control cell lines. Integrate with transcriptomics (RNA-seq) to map pathway enrichment (KEGG, GO). Validate hits via targeted MRM-MS and CRISPR-interference screens. Use network pharmacology (Cytoscape) to prioritize high-impact nodes .

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